molecular formula C10H3Cl2NO4 B1587128 2,3-Dichloro-5-nitro-1,4-naphthoquinone CAS No. 22360-86-7

2,3-Dichloro-5-nitro-1,4-naphthoquinone

Cat. No.: B1587128
CAS No.: 22360-86-7
M. Wt: 272.04 g/mol
InChI Key: AWCITCQRUBWCJA-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitro-1,4-naphthoquinone is a synthetic organic compound with the molecular formula C10H3Cl2NO4. It is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthoquinone core. This compound is known for its distinctive yellow to orange crystalline appearance and has been studied for its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone typically involves the nitration and chlorination of 1,4-naphthoquinone. The process begins with the nitration of 1,4-naphthoquinone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out in controlled environments to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-nitro-1,4-naphthoquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, piperazines, or morpholines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like tin(II) chloride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines under basic conditions.

Major Products:

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Amino-naphthoquinones.

    Substitution: Regioisomeric amino-naphthoquinone derivatives.

Scientific Research Applications

2,3-Dichloro-5-nitro-1,4-naphthoquinone has been extensively studied for its applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity due to its ability to induce oxidative stress in cancer cells.

    Industry: Utilized as a dye intermediate and in the production of certain polymers and resins.

Comparison with Similar Compounds

    1,4-Naphthoquinone: The parent compound, used as a precursor in various chemical syntheses.

    2,3-Dichloro-1,4-naphthoquinone: Similar structure but lacks the nitro group.

    5-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks chlorine atoms.

Uniqueness: 2,3-Dichloro-5-nitro-1,4-naphthoquinone is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its redox properties, making it more effective in generating ROS and inducing oxidative stress compared to its analogs.

Properties

IUPAC Name

2,3-dichloro-5-nitronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCITCQRUBWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402657
Record name 2,3-Dichloro-5-nitro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22360-86-7
Record name 2,3-Dichloro-5-nitro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the electron-withdrawing nature of the nitro group in 2,3-Dichloro-5-nitro-1,4-naphthoquinone affect its properties?

A1: The presence of the nitro group significantly enhances the electron-acceptor strength of this compound. Research suggests an electron affinity of 2.24 eV for this compound, compared to 2.05 eV for 2,3-dichloro-1,4-naphthoquinone, highlighting the nitro group's impact. [] This increased electron affinity influences its ability to form complexes, potentially impacting its biological activity and interactions with other molecules.

Q2: What is the significance of synthesizing regioisomers of this compound?

A2: Synthesizing regioisomers, specifically N(H)-substituted-5-nitro-1,4-naphthoquinones, provides valuable insights into structure-activity relationships. By altering the position of substituents, researchers can assess the impact of these changes on biological activities like antioxidant capacity and enzyme inhibition. For example, one study found that 2-chloro regioisomers generally exhibited higher antioxidant capacities compared to their 3-chloro counterparts. [] This emphasizes the importance of regioisomerism in fine-tuning the properties of these compounds for potential applications.

Q3: Can you elaborate on the antioxidant properties observed in this compound derivatives?

A3: Studies have shown that certain derivatives of this compound, particularly those with specific substitutions on the naphthoquinone ring, exhibit notable antioxidant capacities. [] For instance, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated significant antioxidant activity, measured using the CUPRAC method. [] Further investigation into the mechanisms underlying these antioxidant effects is crucial to understanding their potential therapeutic implications.

Q4: What are the potential applications of this compound based on its complexing properties?

A4: Given its electron-accepting nature and ability to form complexes, this compound holds promise in various areas. Its complexation with electron donors, such as methyl-substituted anilines, has been investigated. [] Understanding these interactions is crucial for potential applications in fields like material science, where controlled charge transfer plays a vital role. Further research might explore its use in developing new materials with tailored electronic properties.

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